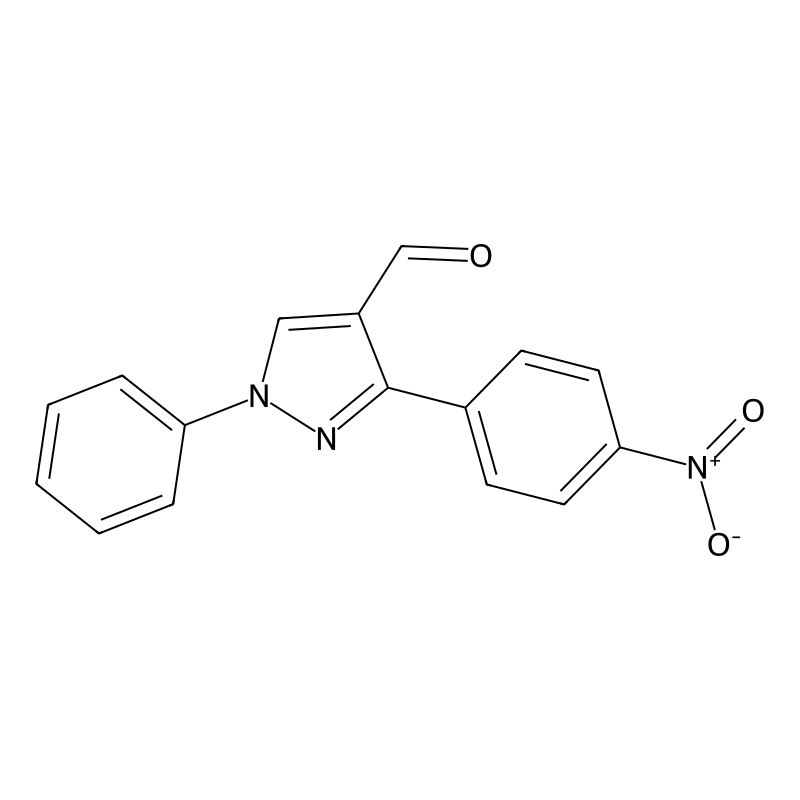

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Heterocyclic Chemistry: NPP-PC belongs to the class of pyrazole derivatives, a well-studied group of heterocyclic compounds known for their diverse biological activities. Research in this area might involve investigating the synthesis and reactivity of NPP-PC, potentially leading to the development of new analogues with enhanced properties.

- Medicinal Chemistry: The presence of the nitro group (NO2) and the aldehyde group (CHO) in NPP-PC suggests potential for exploring its medicinal properties. Nitro groups can modulate various biological processes, while aldehydes can participate in Schiff base formation, a key reaction in many biological systems [, ]. Studies could involve investigating the in vitro and in vivo activity of NPP-PC against various targets.

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound classified under phenylpyrazoles. It features a unique chemical structure that includes a nitrophenyl group and a phenyl group attached to a pyrazole ring, along with an aldehyde functional group at the 4-position of the pyrazole ring. Its chemical formula is , and it has a molecular weight of 293.28 g/mol. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine .

The primary synthetic route for 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction of 4-nitrophenylhydrazine with benzaldehyde under acidic conditions to form an intermediate hydrazone. This intermediate is then cyclized to create the pyrazole ring, followed by oxidation to introduce the aldehyde group at the 4-position .

Reaction Overview:- Formation of Hydrazone:

- Cyclization:

- Oxidation:

Research indicates that 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits significant biological activities. It has been investigated for its potential antimicrobial and antifungal properties, making it of interest in pharmacological studies. The compound interacts with hematopoietic prostaglandin D synthase, influencing prostaglandin synthesis pathways, which are critical in various physiological processes .

Potential Biological Effects:- Antimicrobial Activity: Exhibits effects against various pathogens.

- Modulation of Enzyme Activity: Alters the function of enzymes involved in oxidative stress responses, such as NADPH-oxidase, impacting reactive oxygen species production.

The synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be performed through several methods, primarily focusing on optimizing conditions for yield and purity:

- Conventional Synthesis: As outlined above, involving hydrazone formation followed by cyclization and oxidation.

- Industrial Production: Utilizes continuous flow reactors and automated systems to enhance efficiency and minimize by-products during large-scale synthesis .

This compound has diverse applications across multiple fields:

- Chemistry: Serves as a building block in synthesizing more complex organic molecules and as a ligand in coordination chemistry.

- Biology: Explored for potential therapeutic uses due to its biological activity.

- Medicine: Investigated for drug development targeting specific enzymes and receptors.

- Industry: Used in developing new materials and as precursors in dye synthesis .

Studies have shown that 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde interacts with various enzymes, influencing their activity. Notably, its interaction with hematopoietic prostaglandin D synthase suggests a role in modulating inflammatory responses through prostaglandin pathways .

Key Interaction Insights:- Target Enzyme: Hematopoietic prostaglandin D synthase

- Impact on Biochemical Pathways: Alters prostaglandin synthesis, potentially affecting inflammation and cellular signaling.

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(4-Nitrophenyl)-1H-pyrazole | 21487-49-0 | Lacks phenyl group and aldehyde; serves as a precursor |

| 1-(2,4-Difluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole | TBD | Contains difluorophenyl group; potential variations in biological activity |

| 3-(p-Tolyl)-1H-pyrazole | TBD | Similar pyrazole framework; different substituents may affect properties |

Uniqueness

The unique combination of the nitrophenyl group, phenyl group, and aldehyde functionality distinguishes 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde from other related compounds, particularly in terms of its biological activity and potential applications in drug development .

Chemical Names and Nomenclature

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound that belongs to the class of substituted pyrazole carbaldehydes [1]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde [1]. Alternative chemical names include 3-(4-Nitro-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde [1] [2].

Registry Numbers and Database Identifiers

The compound is registered under Chemical Abstracts Service number 21487-49-0, which serves as its primary chemical identifier in global databases [1] [2] [3]. The PubChem Compound Identifier for this substance is 1051908, providing standardized access to comprehensive chemical information [1]. Additional database identifiers include ChEMBL ID CHEMBL2397428, DSSTox Substance ID DTXSID30359997, and Nikkaji Number J2.159.739B [1]. The compound is also catalogued under MDL number MFCD01131658 in chemical inventory systems [1] [4] [2].

Molecular Formula and Structure

The molecular formula of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is C₁₆H₁₁N₃O₃ [1] [2] [3]. The compound features a five-membered pyrazole ring containing three carbon atoms and two nitrogen atoms, with specific substituents that define its chemical properties . The molecular structure incorporates a nitro group at the 4-position of one phenyl ring attached to the pyrazole core and an aldehyde functional group at the 4-position of the pyrazole moiety .

Structural Identifiers

| Identifier Type | Value | Reference |

|---|---|---|

| InChI | InChI=1S/C16H11N3O3/c20-11-13-10-18(14-4-2-1-3-5-14)17-16(13)12-6-8-15(9-7-12)19(21)22/h1-11H | [1] |

| InChI Key | CUVWNYMQNJNFGB-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N+[O-])C=O | [1] [6] |

| Canonical SMILES | O=CC1=CN(C2=CC=CC=C2)N=C1C3=CC=C(N+=O)C=C3 | [6] |

Physical and Chemical Properties

The molecular weight of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is 293.28 grams per mole [1] [4] [2]. The compound exhibits specific physical properties that influence its behavior in various chemical environments and applications [3] [7].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 293.28 g/mol | [1] [4] |

| Density | 1.31 g/cm³ | [3] |

| Boiling Point | 511.9°C at 760 mmHg | [3] |

| Flash Point | 263.4°C | [3] |

| Exact Mass | 293.08004122 Da | [1] |

| Monoisotopic Mass | 293.08004122 Da | [1] |

Computational Properties

Advanced computational analysis reveals important molecular descriptors that characterize the compound's physicochemical behavior [1] [8]. The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics [1]. The topological polar surface area measures 80.7 Ų, which influences membrane permeability and bioavailability potential [1].

| Computational Property | Value | Method |

|---|---|---|

| XLogP3-AA | 2.8 | XLogP3 3.0 |

| Topological Polar Surface Area | 80.7 Ų | Cactvs 3.4.8.18 |

| LogP | 3.78320 | [3] |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |

Additional Molecular Descriptors

Further molecular characterization includes polar surface area calculations and vapor pressure estimations that are crucial for understanding the compound's physical behavior [3] [8]. The polar surface area value of 80.71000 Ų correlates with the topological polar surface area calculations [3]. Computational chemistry data indicates a TPSA of 78.03 and LogP of 3.26, with 5 hydrogen bond acceptors and 0 hydrogen bond donors [8]. The compound contains 4 rotatable bonds and exhibits a heavy atom count of 22 [1].

Solubility Profile

The compound demonstrates specific solubility characteristics in various organic solvents . Research indicates that 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is soluble in chloroform, methanol, and dimethyl sulfoxide . These solubility properties are important for synthesis procedures and analytical applications involving the compound.